N-Boc-3-azido-L-alanine
Overview
Description
N-Boc-3-azido-L-alanine is a useful research compound. Its molecular formula is C8H14N4O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-Boc-3-azido-L-alanine has been used as a photoaffinity probe for hormone-receptor interactions. The synthesis of an α-MSH derivative containing this compound demonstrated its utility for specific photoaffinity labelling of receptor molecules (Eberle & Schwyzer, 1976).
It serves as an environment-sensitive, minimally invasive infrared probe for site-specific investigation of protein structure and dynamics. Its use has been explored to detect ligand binding to proteins and observe changes in protein dynamics upon ligand binding (Salehi & Meuwly, 2021).
This compound has been applied in ultrastructural cytochemical studies to identify elastase-like enzymes in human neutrophils (Clark et al., 1980).
It is used in studying the conformational properties of protected L-alanine homo-oligomers, which is crucial for understanding peptide structures in various solvents (Toniolo & Bonora, 1975).
In the synthesis of glycoconjugates on a solid support, this compound plays a role as a protected building block. This application is significant in glycobiology for mimicking natural carbohydrate ligands (Katajisto et al., 2002).
It is also involved in the reversible encapsulation of N-alpha-protected amino acid esters within a self-assembled cylindrical capsule, highlighting its role in molecular recognition studies (Hayashida et al., 2002).
This compound has been utilized in the solid-phase synthesis of DNA-binding polyamides, demonstrating its importance in the development of minor groove binding agents (Baird & Dervan, 1996).
It serves as a building block for synthesizing chiral monomer precursors of stereoregular polyamides, crucial for creating novel polymers (Gómez et al., 2003).
The self-association of this compound derivatives has been studied using Fourier transform IR spectroscopy, providing insights into the intermolecular interactions of amino acids (Wael & Zeegers-Huyskens, 1997).
Its use in cationic methacrylate polymers containing chiral amino acid moieties has been explored, showing its potential in the development of pH-responsive polymers for biomedical applications (Kumar et al., 2012).
Properties
IUPAC Name |
(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFVOLVBGXELHT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122225-54-1 | |
Record name | (2S)-3-azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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